molecular formula C9H8Cl2N2O B14593241 2(1H)-Quinolinone, 3-amino-6,8-dichloro-3,4-dihydro- CAS No. 61548-57-0

2(1H)-Quinolinone, 3-amino-6,8-dichloro-3,4-dihydro-

Cat. No.: B14593241
CAS No.: 61548-57-0
M. Wt: 231.08 g/mol
InChI Key: REOSNEWUEUYDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinolinone, 3-amino-6,8-dichloro-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3-amino-6,8-dichloro-3,4-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-amino-6,8-dichloro-3,4-dihydro- involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone: A parent compound with similar structural features.

    3-aminoquinoline: Another derivative with amino substitution.

    6,8-dichloroquinoline: A compound with similar chlorination pattern.

Uniqueness

2(1H)-Quinolinone, 3-amino-6,8-dichloro-3,4-dihydro- is unique due to its specific substitution pattern and the presence of both amino and chloro groups

Properties

CAS No.

61548-57-0

Molecular Formula

C9H8Cl2N2O

Molecular Weight

231.08 g/mol

IUPAC Name

3-amino-6,8-dichloro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8Cl2N2O/c10-5-1-4-2-7(12)9(14)13-8(4)6(11)3-5/h1,3,7H,2,12H2,(H,13,14)

InChI Key

REOSNEWUEUYDMS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C=C(C=C2Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.